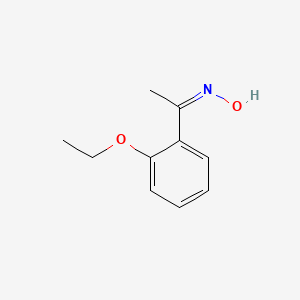

1-(2-Ethoxyphenyl)ethanone oxime

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1051939-38-8 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

(NE)-N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+ |

Clave InChI |

QYIVCSSWIYAODR-DHZHZOJOSA-N |

SMILES |

CCOC1=CC=CC=C1C(=NO)C |

SMILES isomérico |

CCOC1=CC=CC=C1/C(=N/O)/C |

SMILES canónico |

CCOC1=CC=CC=C1C(=NO)C |

Origen del producto |

United States |

Synthetic Methodologies for 1 2 Ethoxyphenyl Ethanone Oxime and Its Precursors

Strategies for the Preparation of 2-Ethoxyphenyl Ethane Derivatives

The key precursor, 2'-ethoxyacetophenone (B363060), is a versatile intermediate used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. chemimpex.com Its preparation can be achieved through several strategic approaches, primarily involving the introduction of the ethoxy group onto a pre-existing aromatic ketone or by functionalizing an ethoxy-substituted benzene (B151609) ring.

One of the most direct and widely used methods for synthesizing 2'-ethoxyacetophenone is through the alkylation of 2'-hydroxyacetophenone (B8834). This transformation is a classic example of the Williamson ether synthesis. wikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The choice of base and solvent is critical for the success of this reaction. Strong bases are required to fully deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comresearchgate.net The ethylating agent is typically an ethyl halide (like ethyl iodide or ethyl bromide) or diethyl sulfate. tdcommons.org The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), to facilitate the SN2 mechanism. researchgate.net

Table 1: Representative Conditions for Williamson Ether Synthesis of 2'-Ethoxyacetophenone

| Starting Material | Base | Ethylating Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Potassium Carbonate (K₂CO₃) | Ethyl Bromide | Acetone | Reflux with stirring | prepchem.com |

| 2'-Hydroxyacetophenone | Sodium Hydroxide (NaOH) | Diethyl Sulfate | Toluene/Water | Heated at 60-65°C | tdcommons.org |

| 2'-Hydroxyacetanilide (analogue) | Potassium Carbonate (K₂CO₃) | 2-Chloroethanol | DMF | Heat to 70-110°C | researchgate.net |

An alternative strategy involves the functionalization of an already ethoxy-substituted benzene ring, such as phenetole (B1680304) (ethoxybenzene). The most common method in this category is the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, phenetole is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

A significant challenge in this approach is controlling the regioselectivity. The ethoxy group is an ortho-, para-directing activator. Therefore, the acylation of phenetole typically yields a mixture of 2'-ethoxyacetophenone (the ortho product) and 4'-ethoxyacetophenone (B44001) (the para product). nih.gov Separating these isomers can be difficult due to their similar physical properties, often requiring careful fractional distillation or chromatography. google.com The reaction conditions, such as temperature and catalyst choice, can influence the ortho/para product ratio to some extent.

Oximation Reactions for the Formation of 1-(2-Ethoxyphenyl)ethanone Oxime

The conversion of the ketone precursor, 2'-ethoxyacetophenone, to the final oxime product is achieved through a condensation reaction with hydroxylamine (B1172632). wikipedia.org This reaction is fundamental in organic chemistry for the characterization and protection of carbonyl compounds. ijprajournal.comresearchgate.net The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH functional group of the oxime. khanacademy.orgic.ac.uk

The classical method for preparing oximes involves reacting the ketone with hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netorgsyn.org Since hydroxylamine itself is somewhat unstable, it is commonly used as its more stable hydrochloride salt. quora.com The reaction requires the presence of a base to neutralize the HCl and liberate the free hydroxylamine, which is the active nucleophile.

Commonly used bases include pyridine (B92270), sodium hydroxide, or sodium acetate (B1210297). orgsyn.org The reaction is typically carried out in a protic solvent like ethanol (B145695), which helps to dissolve the reactants. orgsyn.org The reaction mixture is often heated to drive the condensation to completion. orgsyn.org For unsymmetrical ketones like 2'-ethoxyacetophenone, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers, which may require separation by recrystallization or chromatography if a single isomer is desired. googleapis.com

Table 2: Conventional Methods for the Synthesis of Oximes

| Carbonyl Compound | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) (analogue) | NH₂OH·HCl, Pyridine | Ethanol | Stirred at 60°C for 75 min | Not specified for oxime step | orgsyn.org |

| Cyclopentanone (analogue) | NH₂OH·HCl, NaOH | None (grinding) | Room temperature | 95% | researchgate.net |

| Trifluoromethyl acetophenone | NH₂OH·HCl, 30% NaOH | Aliphatic alcohol | Warmed to 40-45°C for 5-7h | 85% (overall process) | google.com |

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for oxime synthesis, aligning with the principles of green chemistry. ijprajournal.comnumberanalytics.com These approaches aim to reduce the use of hazardous solvents, minimize waste, and employ milder reaction conditions.

Several innovative techniques have been reported:

Solvent-Free Grinding: This method involves simply grinding the ketone, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) or calcium oxide (CaO) at room temperature. researchgate.netnih.govbohrium.com This technique is rapid, avoids the use of bulk solvents, and often leads to excellent yields with easy work-up. nih.govbohrium.com

Aqueous Biphasic Catalysis: Polyoxometalates have been used as catalysts for the oximation of ketones in an aqueous biphasic system, using aqueous ammonia (B1221849) and hydrogen peroxide. rsc.org This method avoids organic solvents and allows for easy catalyst recycling. rsc.org

Natural Acid Catalysis: Aqueous extracts from natural sources like certain fruits have been used as acid catalysts for oxime synthesis in an aqueous medium, offering a biodegradable and non-toxic alternative. ijprajournal.com

Enzymatic Oxidation: The TEMPO/laccase oxidation system represents a green method where the only by-product is water, and the oxidation solution can be reused multiple times. nih.gov

Table 3: Green and Catalytic Approaches to Oxime Synthesis

| Method | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Grindstone Chemistry | Bi₂O₃ (solvent-free) | High yields, short reaction times, no solvent waste, catalyst reusability. | researchgate.netnih.govbohrium.com |

| Aqueous Biphasic Catalysis | Na₁₂[WZn₃(H₂O)₂(ZnW₉O₃₄)₂] | No organic solvent, catalyst recycling, uses H₂O₂ as an oxidant. | rsc.org |

| Natural Acid Catalysis | Aqueous fruit extracts | Environmentally benign, uses aqueous medium, simple procedure. | ijprajournal.com |

| Enzymatic Oxidation | TEMPO/laccase | By-product is water, reusable oxidation solution. | nih.gov |

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. prismbiolab.com Methodologies like Design of Experiments (DoE) can be employed to systematically study the influence of various factors and identify the optimal conditions. prismbiolab.comacs.org

Key factors that influence the outcome of the oximation reaction include:

pH: The reaction rate is highly pH-dependent. The reaction requires free hydroxylamine, so a base is needed to neutralize the hydrochloride salt. However, strongly acidic conditions can protonate the carbonyl group, while strongly basic conditions can deprotonate the hydroxylamine, both affecting reactivity. A slightly acidic to neutral pH is often ideal. nih.gov

Temperature: While some modern methods work at room temperature, conventional protocols often require heating to ensure the reaction goes to completion. googleapis.comresearchgate.net However, excessive heat can lead to the formation of by-products.

Stoichiometry: Using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) can help drive the equilibrium towards the product side and ensure full conversion of the ketone. orgsyn.org

Reaction Time: The reaction time must be sufficient for completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net Optimization aims to find the shortest time required to achieve the maximum yield, improving process efficiency. acs.org

Recent advancements in automated reaction optimization, using algorithms like Bayesian optimization guided by machine learning models, are also becoming powerful tools to rapidly identify high-yield conditions, reducing the need for extensive trial-and-error experimentation. nih.gov

Chemo- and Regioselectivity in the Synthesis of Related Oxime Derivatives

The synthesis of oximes from ketones, such as the precursor to the title compound, 2-ethoxyacetophenone, involves the reaction with hydroxylamine. This reaction can lead to the formation of two geometric isomers, the (E)- and (Z)-oximes. The control of chemo- and regioselectivity in this process is crucial for obtaining the desired product with high purity.

The chemoselectivity of the oximation reaction is generally high, with the hydroxylamine selectively attacking the carbonyl group of the ketone over other potentially reactive functional groups. However, the regioselectivity, specifically the ratio of the (E)- and (Z)-isomers, is influenced by several factors, including the steric and electronic nature of the substituents on the aromatic ring and the reaction conditions.

In the case of acetophenone oximes, the formation of a mixture of (E) and (Z) isomers is common. arpgweb.com For instance, the synthesis of acetophenone oxime itself has been reported to yield an 8:1 mixture of (E)/(Z) isomers. arpgweb.com The major isomer is typically the one where the hydroxyl group of the oxime is oriented anti to the bulkier phenyl group to minimize steric hindrance. For this compound, the presence of the ethoxy group at the ortho position introduces additional steric bulk, which is expected to influence the (E)/(Z) ratio. The ethoxy group can sterically hinder the approach of the hydroxylamine and also affect the conformational preference of the resulting oxime.

Studies on related substituted acetophenones provide further insight. For example, the oximation of various acetophenone derivatives, including 4-methyl-, 4-hydroxy-, 4-amino-, and 4-nitroacetophenone, proceeds to give the corresponding oximes in moderate to good yields. arpgweb.com While the specific (E)/(Z) ratios for all these compounds are not always detailed, it is a general observation that one isomer often predominates. The control of pH during the reaction can also play a role in the isomeric ratio, with acidic conditions sometimes favoring one isomer over the other.

The following table summarizes the synthesis of various acetophenone oximes, highlighting the reaction conditions and, where available, the isomeric ratios, which serves as a predictive model for the synthesis of this compound.

| Precursor Ketone | Reagents and Conditions | Product | Yield | Isomer Ratio (E:Z) | Reference |

| Acetophenone | Hydroxylamine hydrochloride, Potassium hydroxide, Reflux | Acetophenone oxime | Moderate to Good | 8:1 | arpgweb.com |

| 4-Methylacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide, Reflux | 4-Methylacetophenone oxime | Moderate to Good | Not Specified | arpgweb.com |

| 4-Hydroxyacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide, Reflux | 4-Hydroxyacetophenone oxime | Moderate to Good | Not Specified | arpgweb.com |

| 4-Aminoacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide, Reflux | 4-Aminoacetophenone oxime | Moderate to Good | Not Specified | arpgweb.com |

| 4-Nitroacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide, Reflux | 4-Nitroacetophenone oxime | Moderate to Good | Not Specified | arpgweb.com |

Scalable Synthetic Routes for Preparative Applications

For the practical application of this compound in larger-scale chemical processes, the development of scalable and efficient synthetic routes is paramount. The methodologies employed for the laboratory-scale synthesis of related acetophenone oximes can often be adapted for preparative applications with certain modifications to ensure safety, efficiency, and cost-effectiveness.

A common and scalable method for the synthesis of acetophenone oximes involves the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base. arpgweb.comorgsyn.org This method is robust and has been used for the preparation of various substituted acetophenone oximes.

Synthesis of the Precursor: 2-Ethoxyacetophenone

The primary precursor for the synthesis of this compound is 2-ethoxyacetophenone. This compound can be prepared from the readily available 2-hydroxyacetophenone (B1195853) through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxyacetophenone with a suitable base, such as sodium hydroxide or potassium carbonate, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Oximation on a Preparative Scale

A typical scalable procedure for the oximation of an acetophenone derivative involves dissolving the ketone in a suitable solvent, such as ethanol or a mixture of ethanol and water. Hydroxylamine hydrochloride is added, followed by a base (e.g., sodium hydroxide or potassium hydroxide) to liberate the free hydroxylamine. arpgweb.com The reaction mixture is then heated to reflux for a specified period to ensure complete conversion.

The workup procedure for a scalable synthesis typically involves cooling the reaction mixture, followed by precipitation of the oxime product by adding water. The solid product can then be isolated by filtration, washed with water to remove inorganic salts, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture. arpgweb.com

The following table outlines a representative scalable synthesis for an acetophenone oxime, which can be adapted for this compound.

| Step | Reactants | Reagents and Solvents | Typical Conditions | Purpose | Reference |

| 1. Etherification | 2-Hydroxyacetophenone, Ethyl iodide | Potassium carbonate, Acetone | Reflux | Synthesis of 2-ethoxyacetophenone | General Williamson ether synthesis |

| 2. Oximation | 2-Ethoxyacetophenone, Hydroxylamine hydrochloride | Potassium hydroxide, Ethanol/Water | Reflux, 1 hour | Formation of this compound | arpgweb.com |

| 3. Workup | Reaction mixture from step 2 | Water | Vigorous stirring, cooling | Precipitation of the crude oxime | arpgweb.com |

| 4. Purification | Crude this compound | Petroleum ether or Ethanol/Water | Recrystallization | To obtain the pure oxime product | arpgweb.com |

By following these established and scalable procedures, this compound can be prepared in sufficient quantities for further research and development applications. The careful control of reaction parameters will be key to achieving high yields and purity on a larger scale.

Chemical Reactivity and Transformation Pathways of 1 2 Ethoxyphenyl Ethanone Oxime

Beckmann Rearrangement and Analogous Isomerization Reactions

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.org This reaction is a cornerstone of organic synthesis, enabling the conversion of ketones into amides via their corresponding oximes. masterorganicchemistry.com

Mechanistic Investigations of the Beckmann Rearrangement

The mechanism of the Beckmann rearrangement is a well-studied process. masterorganicchemistry.comorganic-chemistry.org It is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts the hydroxyl into a good leaving group (water). masterorganicchemistry.comcsbsju.edu This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent attack by a water molecule and tautomerization yields the final amide product. masterorganicchemistry.com

In the specific case of 1-(2-ethoxyphenyl)ethanone oxime, the migrating group can be either the 2-ethoxyphenyl group or the methyl group. The stereochemistry of the oxime, specifically the arrangement of the groups around the C=N double bond, dictates which group migrates. youtube.com The group that is positioned anti (trans) to the hydroxyl group is the one that undergoes migration. organic-chemistry.orgchem-station.com

A computational study on the Beckmann rearrangement of acetone (B3395972) oxime in the presence of acetic acid and a proton source revealed that the methyl group migrates to the nitrogen in a concerted fashion as the hydroxyl group is expelled. wikipedia.org This process is stabilized by surrounding solvent molecules. wikipedia.org A similar concerted mechanism is expected for this compound.

Catalyst Systems for Facile Beckmann Rearrangement

A variety of catalyst systems have been developed to facilitate the Beckmann rearrangement under milder conditions and with improved efficiency. While traditional methods often rely on strong acids like sulfuric acid or polyphosphoric acid, newer methods employ a range of catalysts to avoid harsh conditions. wikipedia.org

These modern catalysts can be broadly categorized as follows:

Lewis Acids: Metal triflates such as Yb(OTf)₃, Y(OTf)₃, and Ga(OTf)₃ have proven to be effective Lewis acid catalysts for this rearrangement. nih.gov Mercury-based complexes, like a perimidine-2-thione supported Hg(II) complex, have also been shown to catalyze the conversion of various ketoximes to amides. nih.gov

Organocatalysts: Cyanuric chloride (CNC) was one of the first reported organocatalysts for this reaction. jocpr.com More recently, boronic acid/perfluoropinacol systems have been shown to be efficient for the Beckmann rearrangement under ambient conditions. organic-chemistry.org

Reagents that Activate the Hydroxyl Group: Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can convert the hydroxyl group into a better leaving group, thereby promoting the rearrangement. wikipedia.org Phenyl dichlorophosphate (B8581778) has also been used to facilitate the rearrangement at room temperature. nih.gov

Solid Acids and Ionic Liquids: To create more environmentally friendly processes, solid acid catalysts and ionic liquids have been investigated. jocpr.comacs.org Zeolites, for instance, are used in vapor-phase Beckmann rearrangements. jocpr.com Protic ionic liquids synthesized from amines and sulfuric acid have been used as both solvents and catalysts, improving the atom economy of the reaction. acs.org

Table 1: Catalyst Systems for Beckmann Rearrangement of Ketoximes

| Catalyst Category | Specific Examples | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Lewis Acids | Yb(OTf)₃, Y(OTf)₃, Ga(OTf)₃, Hg(II) complex | Mild conditions, often in acetonitrile (B52724) | nih.gov |

| Organocatalysts | Cyanuric chloride (CNC), Boronic acid/perfluoropinacol | Ambient temperature | organic-chemistry.orgjocpr.com |

| Activating Reagents | Tosyl chloride, Thionyl chloride, Phenyl dichlorophosphate | Room temperature to elevated temperatures | wikipedia.orgnih.gov |

| Solid Acids/Ionic Liquids | Zeolites, Protic ionic liquids | Vapor phase or liquid phase | jocpr.comacs.org |

Regioselectivity Control in Beckmann Rearrangement Products

The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime; the group anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.orgchem-station.com For unsymmetrical ketoximes like this compound, this means that two different amide products are possible, depending on which geometric isomer of the oxime is used as the starting material.

The migratory aptitude of the groups attached to the oxime carbon also plays a role, especially under conditions where E/Z isomerization of the oxime can occur. chem-station.com Generally, aryl groups have a higher migratory aptitude than alkyl groups. chem-station.com In the case of acetophenone (B1666503) oximes, the migration of the phenyl group is typically observed. nih.gov

For this compound, the two possible products of the Beckmann rearrangement are N-(2-ethoxyphenyl)acetamide (from migration of the 2-ethoxyphenyl group) and 2-ethoxy-N-methylbenzamide (from migration of the methyl group). Controlling the synthesis of the specific (E) or (Z) oxime isomer is therefore crucial for achieving regioselective synthesis of the desired amide.

Reduction Reactions of the Oxime Functionality

The oxime group of this compound can be reduced to form the corresponding primary amine, 1-(2-ethoxyphenyl)ethanamine. This transformation is a valuable method for synthesizing amines from ketones.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a common method for the reduction of oximes. This process typically involves the use of a metal catalyst and a source of hydrogen.

Various metal catalysts are effective for the hydrogenation of oximes, including:

Nickel-based catalysts: Recent research has shown that nickel-catalyzed asymmetric hydrogenation of oximes can produce chiral hydroxylamines with high yield and enantioselectivity. nih.gov Further reduction would yield the amine.

Rhodium-based catalysts: Rhodium catalysts have been used for the diastereoselective reduction of oxime ethers, although they often require high pressures. uc.pt

Palladium and Platinum catalysts: These are also commonly used for the hydrogenation of various functional groups, including oximes.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction.

Metal Hydride Reduction Strategies

Metal hydrides are another class of reagents widely used for the reduction of oximes to primary amines.

Commonly used metal hydride reagents include:

Borane (B79455) complexes: Borane-tetrahydrofuran (BH₃·THF) is a powerful reducing agent capable of reducing oximes. uc.pt The use of chiral catalysts in conjunction with borane can lead to the asymmetric synthesis of amines with high enantiomeric excess. uc.pt For instance, the reduction of an O-benzyloxime with BH₃·THF in the presence of a chiral oxazaborolidine catalyst yielded the corresponding chiral amine in good yield and high enantiomeric excess. uc.pt

Sodium borohydride (B1222165): While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce oximes, its reactivity can be enhanced by the addition of transition metal salts like nickel chloride or molybdenum oxide. uc.pt

Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent that can effectively reduce oximes to primary amines. However, its high reactivity requires careful handling.

Table 2: Reduction Methods for Oximes

| Reduction Method | Reagent/Catalyst | Product | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | Nickel, Rhodium, Palladium, Platinum | Primary Amine | nih.govuc.pt |

| Metal Hydride Reduction | Borane-THF (BH₃·THF), Sodium Borohydride (with additives), Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | uc.pt |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(2-Ethoxyphenyl)acetamide |

| 2-Ethoxy-N-methylbenzamide |

| 1-(2-Ethoxyphenyl)ethanamine |

| Acetone oxime |

| Acetanilide |

| 1-(2-aminophenyl)ethan-1-one oxime |

| (E)-1-(2,6-dihydroxyphenyl)ethanone oxime |

| Ethanone (B97240), 1-(2-pyridinyl)-, oxime |

| 1-(2-Methoxyphenyl)ethanamine |

| (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime |

Selective Reduction Pathways to Amine Derivatives

The reduction of oximes is a fundamental transformation for the synthesis of primary amines. For this compound, the primary target of reduction is the corresponding 1-(2-ethoxyphenyl)ethanamine, a valuable building block in organic synthesis. Various methods employing heterogeneous and homogeneous catalysts, as well as stoichiometric reducing agents, can achieve this transformation.

The choice of reducing agent and reaction conditions is crucial to ensure high selectivity and yield, avoiding over-reduction or the formation of side products. Common methods for the reduction of aryl ketoximes are applicable here. mdpi.com Catalytic hydrogenation using noble metals like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a widely used technique. mdpi.com Alternatively, transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of Raney Nickel has proven effective. sciencemadness.orgutc.edu

Metal hydrides and other reducing agents also offer effective pathways. Reagents such as sodium borohydride in the presence of a catalyst or more reactive hydrides can be employed. The enantioselective reduction of oxime ethers, for instance using borane catalyzed by spiroborate esters, provides a route to chiral primary amines, which are significant in pharmaceutical synthesis. nih.govuc.pt

| Reducing System | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol (B145695) | Room Temperature, H₂ pressure | Good to Excellent | mdpi.com |

| Raney Ni / Ammonium Formate | Methanol | Reflux | High | sciencemadness.org |

| Zinc Dust / Ammonium Chloride | Methanol/Water | Reflux | Good | sciencemadness.org |

| BH₃·THF / Chiral Spiroborate Catalyst | Dioxane | 0 °C to Room Temperature | High (with high ee) | nih.gov |

Transoximation and Exchange Reactions with Other Carbonyl Compounds

Transoximation is a chemical reaction that involves the transfer of an oxime functional group from one molecule to a carbonyl compound (an aldehyde or a ketone), thereby forming a new oxime and liberating the original carbonyl compound. rsc.org This process is typically catalyzed by an acid, such as a Brønsted acid, and can be performed under mild conditions. rsc.org

For this compound, this reaction provides a pathway to generate other oximes without the direct use of hydroxylamine (B1172632) salts. The reaction proceeds through the in-situ generation of hydroxylamine via hydrolysis of the starting oxime. rsc.org This method is particularly useful in scenarios where the desired carbonyl compound is sensitive or when a gentle method for oxime synthesis is required. The equilibrium of the reaction can be shifted by removing one of the products, for instance, the more volatile 2-ethoxyacetophenone. This reaction is noted for its environmental friendliness, especially when conducted in aqueous media. rsc.org

Cycloaddition Reactions Involving the Oxime Moiety

The oxime functional group in this compound can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. One major pathway involves the conversion of the oxime into a nitrone intermediate, which can then undergo a [3+2] dipolar cycloaddition with a dipolarophile, such as an alkene, to form an isoxazolidine (B1194047) ring. rsc.org This cascade process can be initiated by the condensation of a haloaldehyde with hydroxylamine, where the intermediate oxime cyclizes to a nitrone. rsc.org

Alternatively, the oxime can be oxidized to a nitrile oxide. This highly reactive intermediate readily undergoes 1,3-dipolar cycloaddition reactions with various unsaturated systems like alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. researchgate.net These heterocyclic products are prevalent in medicinal chemistry and materials science. The generation of the nitrile oxide from this compound could be achieved using mild oxidizing agents.

Metal Coordination Chemistry and Ligand Properties of this compound

Oximes are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions to form stable complexes. at.uaresearchgate.net The study of these metal-oxime complexes is extensive due to their interesting structural features and applications in areas like catalysis and analytical chemistry. at.uaresearchgate.net

Chelation Behavior and Coordination Modes

This compound possesses multiple potential coordination sites, suggesting it can act as a versatile ligand. The primary coordination site is the nitrogen atom of the oxime group (>C=N-OH). researchgate.net Upon deprotonation, the oximato group (>C=N-O⁻) becomes a stronger donor.

A key feature of this compound is the presence of the ethoxy group at the ortho position of the phenyl ring. The oxygen atom of this ethoxy group can act as a second donor atom, allowing the ligand to function as a bidentate chelating agent. This chelation would involve the formation of a stable six-membered ring with the metal center, coordinating through the oxime nitrogen and the ethereal oxygen. This bidentate N,O-coordination is a common and stable mode for analogous ligands, such as those derived from 1-(2-pyridinyl)ethanone oxime, which coordinate via the oxime nitrogen and the pyridine (B92270) nitrogen. Depending on the metal ion, its oxidation state, and the reaction conditions, the ligand could also potentially coordinate in a monodentate fashion through the nitrogen atom only.

| Coordination Mode | Donor Atoms | Chelate Ring Size | Description |

|---|---|---|---|

| Monodentate (Neutral) | Oxime Nitrogen | - | Coordination of the neutral oxime group via the nitrogen atom. |

| Monodentate (Anionic) | Oximato Nitrogen/Oxygen | - | Coordination of the deprotonated oximato group. |

| Bidentate (Neutral) | Oxime Nitrogen, Ethoxy Oxygen | 6-membered | Chelation involving the nitrogen of the oxime and the oxygen of the ortho-ethoxy group. |

| Bidentate (Anionic) | Oximato Nitrogen, Ethoxy Oxygen | 6-membered | Chelation involving the deprotonated oximato group and the ethoxy oxygen. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. uobaghdad.edu.iq Common solvents include ethanol, methanol, or acetonitrile. The reaction is often carried out by mixing stoichiometric amounts of the ligand and the metal salt (e.g., acetates, chlorides, or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) and stirring at room temperature or under reflux. uobaghdad.edu.iqasianpubs.org The resulting metal complex may precipitate from the solution or can be isolated by solvent evaporation.

The structural characterization of these newly synthesized complexes is performed using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N and N-O bonds of the oxime group, as well as the C-O-C stretch of the ethoxy group.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal center.

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can elucidate the structure of the complex in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. asianpubs.org

Elemental Analysis: To confirm the empirical formula of the complex.

Catalytic Applications of Metal-Oxime Complexes

Metal complexes derived from oxime ligands have shown significant promise as catalysts in various organic transformations. mdpi.com While specific catalytic studies on complexes of this compound are not widely reported, the behavior of analogous metal-oxime systems suggests several potential applications.

Oxidation Catalysis: Copper(II) complexes with oxime ligands have been investigated for their catalytic activity in oxidation reactions, such as water oxidation. The electronic properties of the ligand, influenced by the ethoxy group, could modulate the redox potential of the metal center, making such complexes candidates for various oxidative processes.

Carbon-Carbon Bond Formation: Metal-Schiff base complexes, which share similarities with oximato complexes, are effective catalysts for reactions like the Claisen-Schmidt condensation to form chalcones. mdpi.com It is plausible that metal complexes of this compound could catalyze similar C-C bond-forming reactions.

Oxygen Transport: Cobalt(II) complexes with certain oxime-containing Schiff bases have been shown to bind molecular oxygen reversibly, mimicking the function of natural oxygen carriers. mdpi.com This property suggests potential applications as oxygen transporters or in oxidation catalysis where dioxygen activation is required. mdpi.com

Further research into the synthesis and catalytic evaluation of metal complexes of this compound could uncover novel and efficient catalytic systems.

Functionalization of the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is amenable to functionalization through several key strategies, primarily guided by the electronic nature of the ethoxy and acetyl oxime groups.

Electrophilic Aromatic Substitution Reactions

The ethoxy group (-OEt) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, which increases the electron density of the ring, particularly at the positions ortho and para to the ethoxy group. The acetyl oxime group, on the other hand, is generally considered to be a deactivating group and a meta-director. However, the strong activating effect of the ethoxy group typically dominates the regiochemical outcome of EAS reactions.

Common electrophilic aromatic substitution reactions that can be anticipated for this compound include nitration, halogenation, and Friedel-Crafts reactions. Given the directing influence of the ethoxy group, substitution is expected to occur primarily at the positions ortho and para to it. Since the para position (position 4) is already substituted with the acetyl oxime group, electrophilic attack will preferentially occur at the available ortho positions (positions 3 and 5) relative to the ethoxy group. Steric hindrance from the adjacent acetyl oxime group might influence the ratio of substitution at these positions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Typical Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 0-25 °C | 1-(2-Ethoxy-3-nitrophenyl)ethanone oxime and 1-(2-Ethoxy-5-nitrophenyl)ethanone oxime |

| Bromination | Br₂, FeBr₃ or CH₃COOH | Room Temperature | 1-(3-Bromo-2-ethoxyphenyl)ethanone oxime and 1-(5-Bromo-2-ethoxyphenyl)ethanone oxime |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 0 °C to room temperature | 1-(3-Acyl-2-ethoxyphenyl)ethanone oxime and 1-(5-Acyl-2-ethoxyphenyl)ethanone oxime |

Note: The yields and regioselectivity are estimations based on the reactivity of analogous alkoxy-substituted aromatic ketones.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. Both the ethoxy group and the oxime group (or its derivatives) can potentially act as DMGs.

The oxygen atom of the ethoxy group can coordinate to the lithium of the organolithium reagent, directing deprotonation to the adjacent C-3 position. Similarly, the nitrogen and oxygen atoms of the oxime moiety can also direct lithiation to the C-3 position. This dual directing effect is expected to strongly favor metalation at the C-3 position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this specific position.

Table 2: Potential Directed Ortho-Metalation Reactions of this compound

| Directing Group | Base | Electrophile (E⁺) | Expected Product |

| Ethoxy and Oxime | n-BuLi or s-BuLi/TMEDA | D₂O | 1-(3-Deuterio-2-ethoxyphenyl)ethanone oxime |

| Ethoxy and Oxime | n-BuLi or s-BuLi/TMEDA | (CH₃)₃SiCl | 1-(2-Ethoxy-3-(trimethylsilyl)phenyl)ethanone oxime |

| Ethoxy and Oxime | n-BuLi or s-BuLi/TMEDA | CO₂ then H₃O⁺ | 2-Acetyl-3-ethoxybenzoic acid oxime |

| Ethoxy and Oxime | n-BuLi or s-BuLi/TMEDA | I₂ | 1-(2-Ethoxy-3-iodophenyl)ethanone oxime |

Note: TMEDA (tetramethylethylenediamine) is often used as an additive to enhance the reactivity of the organolithium base.

Derivatization Chemistry of the Oxime Nitrogen and Oxygen Atoms

The oxime functionality itself is a site of rich chemical reactivity, allowing for a variety of transformations at both the nitrogen and oxygen atoms.

Alkylation and Acylation Reactions of the Oxime Nitrogen

While O-alkylation and O-acylation of oximes are more common, reactions at the nitrogen atom can also occur under specific conditions, leading to the formation of nitrones. The nitrogen atom of the oxime is nucleophilic and can react with electrophiles. However, the lone pair on the nitrogen is in conjugation with the C=N double bond, which can influence its reactivity.

Alkylation of the oxime nitrogen with alkyl halides can lead to the formation of nitrones. This reaction is often carried out in the presence of a base. Similarly, acylation of the nitrogen can be achieved with acylating agents, though this is less common than O-acylation.

Etherification of the Oxime Oxygen

The hydroxyl group of the oxime is nucleophilic and readily undergoes etherification with various alkylating agents. This reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic oximate anion. A wide range of alkyl halides can be used to introduce different alkyl groups, leading to the formation of O-alkyl oxime ethers. These derivatives are often stable and can be useful for further synthetic manipulations or for modifying the biological activity of the parent molecule. acs.org

Table 3: Representative Etherification Reactions of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | NaH | THF or DMF | 1-(2-Ethoxyphenyl)ethanone O-methyl oxime |

| Benzyl bromide | K₂CO₃ | Acetone or DMF | 1-(2-Ethoxyphenyl)ethanone O-benzyl oxime |

| Ethyl bromoacetate | NaOEt | Ethanol | Ethyl 2-(((1-(2-ethoxyphenyl)ethylidene)amino)oxy)acetate |

Note: The choice of base and solvent can influence the reaction efficiency and selectivity.

In addition to simple alkylation, O-acylation of the oxime oxygen is also a common transformation. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. The resulting O-acyl oximes are activated intermediates that can undergo various subsequent reactions, such as the Beckmann rearrangement or reactions involving N-O bond cleavage. exlibrisgroup.com

Table 4: Representative Acylation Reactions of the Oxime Oxygen of this compound

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane | 1-(2-Ethoxyphenyl)ethanone O-acetyl oxime |

| Benzoyl chloride | Triethylamine | THF | 1-(2-Ethoxyphenyl)ethanone O-benzoyl oxime |

Advanced Spectroscopic and Analytical Methodologies for the Mechanistic and Structural Elucidation of 1 2 Ethoxyphenyl Ethanone Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

No published studies were found that report the high-resolution Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Ethoxyphenyl)ethanone oxime. This includes a lack of data for both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. As a result, a detailed analysis of its stereochemistry and conformation based on experimental NMR data is not possible at this time.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

There are no publicly available 2D NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound. Such spectra would be essential for definitively assigning the proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Specific Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound have not been reported in the available literature. While one could predict the characteristic vibrational modes for the ethoxy, phenyl, and oxime functional groups, no experimental data is available to confirm these assignments or to analyze potential intra- or intermolecular hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

There are no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS would be crucial for confirming its elemental composition by providing a highly accurate mass measurement. Without this data, a detailed elucidation of its fragmentation pathways under mass spectrometric conditions cannot be undertaken.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

No tandem mass spectrometry (MS/MS) studies for this compound are available. MS/MS experiments would be required to isolate the molecular ion and induce fragmentation, providing valuable information for its structural confirmation by analyzing the resulting fragment ions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or other crystallographic repositories. Therefore, no definitive information on its solid-state conformation, bond lengths, bond angles, or intermolecular interactions as determined by X-ray crystallography is available.

Chiroptical Spectroscopy (CD/ORD) for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the stereochemical analysis of chiral molecules. In the context of this compound, the primary form of stereoisomerism arises from the geometric arrangement around the carbon-nitrogen double bond (C=N), leading to (E) and (Z) isomers. The IUPAC name for one of the isomers is (1Z)-1-(2-ethoxyphenyl)ethanone oxime, which confirms the existence of such geometric isomers. sigmaaldrich.com While the parent molecule itself is not chiral and therefore would not exhibit a CD or ORD spectrum, these techniques become highly relevant if the compound is derivatized with a chiral auxiliary or if it forms complexes with chiral hosts.

Although direct CD/ORD studies on this compound are not prominently featured in the literature, the principles of the techniques are widely applied to the broader class of oximes and ketones. rsc.orgrsc.org For instance, CD spectroscopy has been effectively used to monitor the formation of oxime derivatives from 6-oxo-morphinans. nih.gov In these cases, the transformation of the ketone to the oxime resulted in significant changes in the CD spectrum, allowing researchers to track the reaction. nih.gov A negative Cotton effect observed in the CD spectra of the parent ketones was substantially altered after oxime formation. nih.gov This principle suggests that if the (E) and (Z) isomers of this compound were separated or if a synthesis yielded a non-racemic mixture of a chiral derivative, their distinct spatial arrangements would likely lead to different interactions with polarized light, resulting in unique CD and ORD spectra.

Table 1: Applicability of Chiroptical Techniques for Oxime Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Applicable for distinguishing between (E) and (Z) isomers if they are separated or if one is synthesized in excess. Requires the molecule to be chiral, either intrinsically or through derivatization. nih.gov |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Provides complementary stereochemical information to CD. The shape of the ORD curve (Cotton effect) is characteristic of the stereoisomer. rsc.org |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of organic compounds, providing robust means for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for monitoring its synthesis. The synthesis of oximes typically involves the reaction of a ketone with hydroxylamine (B1172632). HPLC can be used to track the consumption of the starting material, 1-(2-ethoxyphenyl)ethanone, and the formation of the oxime product in real-time. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

For purity assessment, a validated HPLC method can separate the main compound from any unreacted starting materials, by-products, or degradation products. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings of the analyte absorb strongly.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water | Elutes compounds from the column. A gradient can improve separation of multiple components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Quantifies the analyte and provides spectral data for peak identification. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample into the system. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds. researchgate.net It separates components of a mixture based on their boiling points and interactions with the stationary phase, followed by detection and identification based on their mass-to-charge ratio. mdpi.com GC-MS is well-suited for confirming the identity of this compound and for detecting volatile impurities. The technique has been successfully used to identify a wide range of oximes. uzh.ch

In a typical GC-MS analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph. The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries. nih.gov

Table 3: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) | Separates volatile compounds. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Transports the analyte through the column. mdpi.com |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min | Separates components based on their boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Fragments the molecule into characteristic ions. |

| MS Quadrupole Temp | 150 °C | Maintains ion trajectory and prevents contamination. |

| Mass Range | 40-400 amu | Scans for a wide range of possible fragment ions. |

Computational and Theoretical Studies on 1 2 Ethoxyphenyl Ethanone Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are a cornerstone in the theoretical investigation of 1-(2-Ethoxyphenyl)ethanone oxime, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate its electronic energy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in predicting the geometries of its possible stereoisomers, primarily the E and Z isomers. mdpi.comacs.org

The optimization process seeks the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. These calculations can reveal critical bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the orientation of the hydroxyl group relative to the ethoxyphenyl group is a key determinant of the isomer's identity and stability.

A representative table of optimized geometric parameters for the E and Z isomers of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | E-Isomer (Calculated) | Z-Isomer (Calculated) |

| C=N Bond Length (Å) | 1.29 | 1.29 |

| N-O Bond Length (Å) | 1.39 | 1.39 |

| C-N-O Bond Angle (°) | 112 | 111 |

| O-H Bond Length (Å) | 0.97 | 0.97 |

| Dihedral Angle (C-C-N-O) (°) | 180 | 0 |

Note: The data in this table is illustrative and represents typical values for oximes as determined by DFT calculations.

Furthermore, DFT calculations provide the total electronic energies of the isomers, allowing for a comparison of their relative stabilities. Typically, the isomer with the lower total energy is considered the more stable form.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For even greater accuracy in electronic structure calculations, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality energies and properties.

These high-accuracy calculations are particularly useful for refining the understanding of the electronic distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the nature of chemical bonding within this compound. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of rotatable single bonds in this compound, specifically the C-C bond connecting the phenyl ring to the ethanone (B97240) moiety and the C-O bond of the ethoxy group, gives rise to multiple possible conformations. A conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.

This analysis involves systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. Such studies can reveal, for example, the preferred orientation of the ethoxy group relative to the oxime functionality, which can be influenced by steric hindrance and intramolecular interactions.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound, such as its formation (oximation) and potential rearrangements.

Transition State Characterization for Oximation and Rearrangement Reactions

The formation of this compound from 1-(2-ethoxyphenyl)ethanone and hydroxylamine (B1172632) proceeds through a transition state. Computational methods can be used to locate and characterize the geometry and energy of this transition state. acs.org The transition state is a high-energy species that represents the energy barrier that must be overcome for the reaction to occur. Its characterization involves finding a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Similarly, potential rearrangement reactions, such as the Beckmann rearrangement, can be studied by identifying the relevant transition states. The calculated energy of the transition state is crucial for determining the activation energy of the reaction.

Free Energy Profiles for Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a free energy profile for a reaction pathway can be constructed. acs.org This profile provides a comprehensive view of the thermodynamics and kinetics of the reaction. The relative free energies of the species involved indicate the feasibility of the reaction, while the heights of the energy barriers (activation energies) determine the reaction rates.

For the oximation of 1-(2-ethoxyphenyl)ethanone, the free energy profile would illustrate the energy changes as the hydroxylamine attacks the carbonyl carbon, followed by dehydration to form the oxime. For a potential rearrangement, the profile would show the energetic landscape connecting the oxime to the rearranged product.

Below is an illustrative table of calculated free energies for a hypothetical reaction pathway of this compound.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +25.0 |

| Products | -10.4 |

Note: The data in this table is for illustrative purposes to represent a typical free energy profile for a multi-step organic reaction.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal crucial information about its conformational flexibility, dynamic behavior, and interactions with different solvent environments.

The dynamic properties of substituted acetophenone (B1666503) oximes are significantly influenced by the formation of hydrogen bonds. documentsdelivered.comnih.gov The oxime functional group (-C=N-OH) can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the nitrogen and oxygen lone pairs). Similarly, the ethoxy group (-OCH2CH3) on the phenyl ring can act as a hydrogen bond acceptor. These capabilities lead to complex dynamic behavior, including the formation of intra- and intermolecular hydrogen bonds, which dictate the molecule's preferred conformations in solution. nih.gov

Studies on structurally related compounds, such as cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, have utilized Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with simulations to investigate these dynamics. nih.gov Such studies confirm the formation of various hydrogen bonds (O-H···N, O-H···O) and allow for the determination of the energy of these bonds and the rotational energy barriers around key single bonds (like the C-Ar bond). documentsdelivered.comresearchgate.net

For this compound, an MD simulation would typically be set up by placing a single molecule in a simulation box filled with a chosen solvent, such as water, ethanol (B145695), or a non-polar solvent like chloroform. The interactions between all atoms are described by a force field. By solving Newton's equations of motion, the trajectory of each atom is traced over time, revealing how the molecule behaves and interacts with the surrounding solvent molecules.

Key insights from such simulations would include:

Solvent Shell Structure: Analysis of the radial distribution function between the oxime's functional groups and solvent molecules would show how the solvent organizes around the solute.

Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the oxime and solvent molecules can be calculated, revealing the stability of these interactions.

Conformational Preferences: The simulations would identify the most stable conformers of the molecule in a given solvent and the timescale of transitions between them. The polarity of the solvent is expected to have a significant impact on the conformational equilibrium.

The following table illustrates the type of data that can be extracted from MD simulations on analogous compounds, focusing on the energetic aspects of their dynamic behavior.

| Analogous Compound | Dynamic Property Investigated | Methodology | Finding | Reference |

|---|---|---|---|---|

| (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime | Intramolecular Hydrogen Bond Energy | NMR Spectroscopy in various solvents | The energy of the O-H···O intramolecular hydrogen bond was determined. | documentsdelivered.com |

| cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime | Activation Energy of Molecular Dynamics | NMR Spin-lattice relaxation times (T1) | The activation energy for molecular motion was calculated, providing insight into the molecule's dynamic behavior in solution. | nih.gov |

| (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime | Rotational Barrier Energy | NMR Spectroscopy | The energy barrier for rotation around the C-Ar bond was determined, showing the influence of intramolecular interactions on conformation. | researchgate.net |

Spectroscopic Property Prediction through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of quantum chemistry. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method within DFT is the standard approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov

The accuracy of these predictions depends heavily on the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.gov Extensive benchmark studies on organic molecules have identified methodologies that provide high accuracy. mdpi.com For instance, functionals like ωB97X-D and WP04 paired with basis sets such as def2-SVP or 6-311++G(2d,p) have shown excellent performance. mdpi.com Solvent effects are typically incorporated using a Polarizable Continuum Model (PCM), which simulates the bulk solvent environment. mdpi.com

The computational workflow for this compound would involve:

A conformational search to identify all low-energy structures.

Geometry optimization of each conformer using a selected DFT method (e.g., B3LYP-D3/6-311G(d,p)) with a solvent model. mdpi.com

Calculation of NMR shielding constants for each optimized conformer using a higher-level method (e.g., WP04/6-311++G(2d,p) with PCM). mdpi.com

Averaging the calculated chemical shifts based on the Boltzmann population of each conformer to yield the final predicted spectrum. bohrium.com

The table below shows a hypothetical comparison between experimental and DFT-predicted ¹³C NMR chemical shifts for a related acetophenone oxime, illustrating the typical accuracy of such methods.

| Carbon Atom (Illustrative) | Experimental Shift (ppm) | Predicted Shift (ppm) - DFT/GIAO | Difference (ppm) |

|---|---|---|---|

| C=N | 157.2 | 156.9 | -0.3 |

| Aromatic C-O | 155.8 | 155.5 | -0.3 |

| Aromatic C-H | 129.5 | 129.8 | +0.3 |

| Aromatic C-H | 121.0 | 121.2 | +0.2 |

| Aromatic C-C=N | 119.4 | 119.1 | -0.3 |

| Aromatic C-H | 112.3 | 112.5 | +0.2 |

| -OCH2- | 64.1 | 63.8 | -0.3 |

| -CH3 (ethoxy) | 14.7 | 14.9 | +0.2 |

| -CH3 (oxime) | 12.5 | 12.3 | -0.2 |

IR Spectroscopy Prediction: The prediction of an infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. Using DFT, one can compute the second derivatives of the energy with respect to the atomic coordinates to determine the force constants and, consequently, the frequencies and intensities of the vibrational modes. These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement.

For this compound, this would allow for the unambiguous assignment of key vibrational bands, such as the O-H stretch, the C=N stretch, the N-O stretch, and various C-O and aromatic C-H vibrations.

UV-Vis Spectroscopy Prediction: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption band. researchgate.net

For molecules like oxazines, which are structurally related to the chromophore system in this compound, studies have shown that including solvent effects via continuum models (like PCM or the SMD model) is critical for achieving accurate predictions of λmax. nih.gov The calculations can identify the nature of the electronic transitions, for example, whether they are localized π→π* transitions on the aromatic ring or involve charge transfer between different parts of the molecule. rsc.org

A typical TD-DFT study on this compound would predict the λmax values in different solvents, providing insight into the solvatochromic behavior of the compound.

Role of 1 2 Ethoxyphenyl Ethanone Oxime As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The oxime functionality of 1-(2-Ethoxyphenyl)ethanone oxime serves as a linchpin for the construction of various nitrogen-containing ring systems. Through carefully designed reaction pathways, this compound can be transformed into valuable heterocyclic structures like quinolines, isoquinolines, and azepines.

Quinolines and Isoquinolines Synthesis via Ring Closure

The synthesis of quinolines, a core structure in many pharmaceuticals and functional materials, can be achieved using this compound as a precursor. researchgate.netorganic-chemistry.org One of the most prominent methods for this transformation is the Beckmann rearrangement. wikipedia.orgnumberanalytics.com This reaction, typically catalyzed by an acid, involves the rearrangement of the oxime to an amide. wikipedia.orgnumberanalytics.com In the case of this compound, the resulting amide can then undergo an intramolecular cyclization, followed by dehydration, to yield a substituted quinoline (B57606) derivative. The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org

The general mechanism for the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent migration of the aryl or alkyl group anti to the leaving group leads to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to form an amide after tautomerization. For ketoximes like this compound, this rearrangement provides a direct route to N-substituted amides which can be key intermediates for quinoline synthesis.

While the Beckmann rearrangement is a classic approach, other modern synthetic methodologies can also be employed. For instance, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines from various starting materials, including those derived from oximes. organic-chemistry.org

Azepine and Related Ring System Formation

For instance, radical-based strategies offer a promising avenue for the synthesis of seven-membered rings. rsc.org The generation of iminyl radicals from oxime precursors is a well-established method. nsf.gov These radicals can participate in intramolecular cyclization reactions to form nitrogen-containing rings. The specific substitution pattern of this compound could be leveraged to direct such cyclizations towards the formation of azepine-type structures.

Furthermore, metal-free rearrangement reactions mediated by hypervalent iodine reagents have been shown to be effective in the synthesis of seven-membered carbocycles and heterocycles through ring expansion of vinyl-substituted cycloalkanols. nih.gov This type of strategy could potentially be adapted for the synthesis of azepine derivatives from precursors derived from this compound.

Intermediate in the Formation of Advanced Organic Scaffolds

Beyond the synthesis of fundamental heterocycles, this compound can serve as a crucial intermediate in the construction of more complex and advanced organic scaffolds. The reactivity of the oxime group allows for its conversion into other functional groups, which can then be used in subsequent synthetic steps.

For example, the reduction of the oxime can lead to the corresponding amine, which is a versatile functional group for a wide range of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of other nitrogen-containing heterocycles. The presence of the ethoxyphenyl group also offers a site for further functionalization, such as electrophilic aromatic substitution or cross-coupling reactions, allowing for the build-up of molecular complexity.

The ability of oximes to undergo various transformations makes them valuable intermediates in multi-step syntheses of complex natural products and medicinally relevant molecules. nsf.gov

Applications in Material Science and Catalysis

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in material science and catalysis.

Ligand Design for Organometallic Catalysis

Oximes are recognized as effective ligands in organometallic chemistry and catalysis. bohrium.comtandfonline.com They are readily synthesized from a vast library of aldehydes and ketones, offering a wide range of structural and electronic diversity. bohrium.comtandfonline.com This tunability is crucial for the design of ligands that can fine-tune the properties of metal catalysts.

The nitrogen and oxygen atoms of the oxime group in this compound can coordinate to a metal center, forming stable metal complexes. bohrium.comtandfonline.com The electronic properties of the ligand, influenced by the ethoxyphenyl group, can impact the catalytic activity and selectivity of the metal complex. These complexes have shown promise in various catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. tandfonline.comresearchgate.net

The table below summarizes the application of oxime-based ligands in catalysis.

| Catalytic Reaction | Metal | Ligand Type | Reference |

| Mizoroki-Heck Reaction | Palladium | Acetophenone (B1666503) Oxime | tandfonline.com |

| Suzuki-Miyaura Coupling | Palladium | Oxime Palladacycle | researchgate.net |

| Ethylene Dimerization | Nickel | 2-Pyridyl Oxime | researchgate.net |

Precursors for Polymeric Materials (excluding biological applications)

The oxime functionality can be utilized in polymerization reactions to create novel polymeric materials. rsc.org The reversible nature of the oxime bond under specific conditions has led to the development of dynamic and responsive polymers. rsc.org

While direct polymerization of this compound itself may not be straightforward, it can be chemically modified to create monomers suitable for polymerization. For instance, the introduction of a polymerizable group, such as a vinyl or acryloyl group, onto the molecule would allow it to participate in chain-growth polymerization.

Furthermore, the oxime group can be used in step-growth polymerization through condensation reactions with other difunctional monomers. rsc.org The resulting polymers would contain oxime linkages in their backbone, potentially imparting unique properties such as thermal stability or responsiveness to specific stimuli. The development of polymers from oxime-containing monomers is an active area of research with potential applications in advanced materials. researchgate.netgoogle.com

Future Research Directions and Emerging Trends in the Study of 1 2 Ethoxyphenyl Ethanone Oxime

Development of Novel Green Synthetic Routes

The synthesis of oximes, including 1-(2-Ethoxyphenyl)ethanone oxime, has traditionally involved methods that may not align with the principles of green chemistry. Future research is poised to focus on developing more environmentally benign synthetic protocols. A key area of interest is the exploration of solvent-free reaction conditions. For instance, methods like grindstone chemistry, which involves the grinding of reactants in a mortar and pestle, have shown success in the synthesis of various acetophenone (B1666503) oximes with high yields and minimal waste. misuratau.edu.lyarpgweb.com The application of such mechanochemical methods to the synthesis of this compound from 2-ethoxyacetophenone and hydroxylamine (B1172632) could significantly reduce solvent usage and energy consumption.

Another promising green approach is the use of heterogeneous catalysts that can be easily recovered and reused. Research into solid acid or base catalysts could provide a cleaner alternative to the homogeneous catalysts often used in oximation reactions. Furthermore, exploring syntheses in aqueous media or using bio-based solvents would contribute to the green profile of this compound. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also enhance the efficiency and sustainability of producing this compound.

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of oximes is well-established, future research will likely delve into uncovering novel and unconventional reaction pathways for this compound. The presence of the ethoxy group at the ortho position of the phenyl ring may influence the electronic and steric properties of the oxime, potentially leading to unique reactivity.

One area of exploration could be the photochemistry of this compound and its derivatives. Studies on other acetophenone oxime esters have demonstrated that UV irradiation can lead to the formation of iminyl radicals, which can then participate in various cyclization and rearrangement reactions to form diverse heterocyclic compounds. acs.org Investigating the photochemical behavior of this compound could unveil new synthetic routes to complex nitrogen-containing molecules.

Furthermore, transition metal-catalyzed reactions involving the C-H activation of oximes are an emerging field. researchgate.net Research could focus on the development of catalytic systems that can selectively functionalize the C-H bonds of the ethyl group in the ethoxy moiety or the methyl group of the ethanone (B97240) backbone. Such transformations would provide a direct and atom-economical way to introduce new functional groups and build molecular complexity. The unique positioning of the ethoxy group might also facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous reagents. Future research on this compound is expected to leverage these technologies. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities in oximation reactions.

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its derivatives. orgsyn.org This approach would accelerate the discovery of novel reactions and applications for this class of compounds. For instance, an automated platform could be used to systematically explore a wide range of catalysts, solvents, and reaction temperatures for a particular transformation, providing a wealth of data in a short period. The development of integrated systems that combine flow synthesis with real-time reaction monitoring and automated optimization would represent a significant leap forward in the study of this and other oximes.

Advanced Materials Science Applications (non-biological)

The unique structural features of this compound, particularly the presence of the oxime functionality and the ethoxy-substituted aromatic ring, make it a potential building block for advanced materials with novel properties. While specific applications of this compound in materials science are yet to be explored, research on related oximes provides some intriguing directions.

One potential application is in the development of novel polymers. Oxime chemistry has been utilized in "click chemistry" reactions for the synthesis of functional polymers. The oxime group can participate in ligation reactions to form well-defined polymer architectures. The ethoxy group in this compound could be further functionalized to introduce other reactive sites for polymerization or for tuning the material's properties.

Another area of interest is the use of oxime derivatives as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen and oxygen atoms of the oxime group can coordinate to metal ions, and the substituted phenyl ring can act as a structural linker. The resulting materials could have applications in gas storage, catalysis, or sensing. The specific stereochemistry of the E- and Z-isomers of this compound could also be exploited to control the dimensionality and topology of the resulting coordination networks. misuratau.edu.ly

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental studies with computational modeling is a powerful approach for gaining a deeper understanding of chemical systems and for predicting their properties and reactivity. Future research on this compound will undoubtedly benefit from such a synergistic approach.